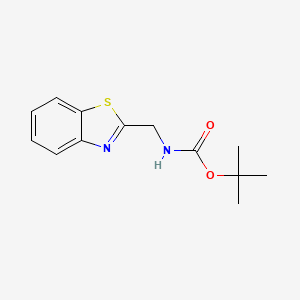

tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

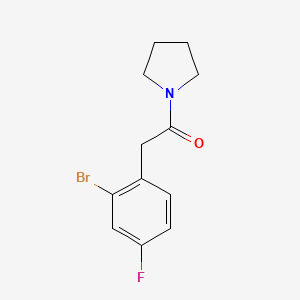

“tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate” is a chemical compound with the CAS Number: 864738-25-0. Its molecular weight is 264.35 . The IUPAC name for this compound is tert-butyl 1,3-benzothiazol-2-ylmethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-11-15-9-6-4-5-7-10(9)18-11/h4-7H,8H2,1-3H3,(H,14,16) . This code represents the molecular structure of the compound.It is stored at room temperature . More detailed physical and chemical properties may be available from the supplier or in specific technical documents.

Scientific Research Applications

Detection of Volatile Acid Vapors

Researchers have developed benzothizole modified carbazole derivatives, including tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate, for detecting volatile acid vapors. These compounds form organogels that emit strong blue light and can be used as fluorescent sensory materials for high-performance detection of acids like TFA, HCl, and HNO3 due to their efficient exciton migration in nanofibers (Sun et al., 2015).

Crystallographic Studies

Another study focused on the crystallographic characterization of two carbamate derivatives, including a tert-butyl variant. The study revealed significant interactions, such as hydrogen bonds, which play a crucial role in forming three-dimensional molecular architectures (Das et al., 2016).

Aggregation-Induced Emission Enhancement

In the field of photophysics, a study explored benzothiazole-based compounds with tert-butyl groups for their aggregation-induced emission enhancement (AIEE). These compounds exhibit increased fluorescence in the solid state due to restricted intramolecular motion, making them suitable for applications in organic electronics (Qian et al., 2007).

Anti-Inflammatory and Antiarrhythmic Properties

This compound derivatives have been identified as potential anti-inflammatory and antiarrhythmic agents. Studies have shown that these compounds can inhibit specific signaling pathways, offering new avenues for therapeutic applications (Csakai et al., 2014; Chalina et al., 1998).

Insecticidal Activity

A study synthesized and evaluated benzoheterocyclic analogues of this compound for insecticidal activity. The results indicated that certain analogues exhibited high insecticidal activities, highlighting their potential in pest management (Sawada et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-11-15-9-6-4-5-7-10(9)18-11/h4-7H,8H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBJYSYXXUQTSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)

![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)